Cas no 104333-07-5 (2-(2-hydroxyethyl)-4-nitrophenol)

2-(2-Hydroxyethyl)-4-nitrophenol is a nitrophenol derivative featuring both a hydroxyl and a hydroxyethyl functional group, offering versatile reactivity for synthetic applications. Its structure enables selective modifications, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and specialty chemicals. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the hydroxyethyl moiety improves solubility in polar solvents. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its balanced reactivity and functional group compatibility make it suitable for use in multi-step synthesis, where precise control over molecular transformations is required.
2-(2-hydroxyethyl)-4-nitrophenol structure
104333-07-5 structure
Product Name:2-(2-hydroxyethyl)-4-nitrophenol
CAS No:104333-07-5
MF:C8H9NO4
MW:183.161362409592
CID:6407993
PubChem ID:67045709
Update Time:2025-05-20

2-(2-hydroxyethyl)-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyethyl)-4-nitrophenol
    • Benzeneethanol, 2-hydroxy-5-nitro-
    • SCHEMBL1470136
    • 104333-07-5
    • EN300-1838529
    • Inchi: 1S/C8H9NO4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11/h1-2,5,10-11H,3-4H2
    • InChI Key: DPCDDXXDVHKBDM-UHFFFAOYSA-N
    • SMILES: C1(CCO)=CC([N+]([O-])=O)=CC=C1O

Computed Properties

  • Exact Mass: 183.05315777g/mol
  • Monoisotopic Mass: 183.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.3Ų

Experimental Properties

  • Density: 1.408±0.06 g/cm3(Predicted)
  • Boiling Point: 400.5±35.0 °C(Predicted)
  • pka: 6.86±0.16(Predicted)

2-(2-hydroxyethyl)-4-nitrophenol Pricemore >>

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Additional information on 2-(2-hydroxyethyl)-4-nitrophenol

Comprehensive Analysis of 2-(2-hydroxyethyl)-4-nitrophenol (CAS No. 104333-07-5): Properties, Applications, and Industry Insights

2-(2-hydroxyethyl)-4-nitrophenol (CAS No. 104333-07-5) is a specialized organic compound that has garnered significant attention in pharmaceutical, cosmetic, and chemical research due to its unique structural properties. This nitrophenol derivative features a hydroxyl-ethyl group at the 2-position and a nitro group at the 4-position of the phenol ring, making it a versatile intermediate for synthesizing more complex molecules. Its molecular formula C8H9NO4 and molecular weight of 183.16 g/mol contribute to its solubility in polar solvents like ethanol and water, which is critical for laboratory and industrial applications.

In recent years, the demand for high-purity nitrophenol derivatives like 2-(2-hydroxyethyl)-4-nitrophenol has surged, driven by advancements in drug discovery and cosmetic formulations. Researchers are particularly interested in its role as a UV-absorbing agent and antioxidant precursor, aligning with the growing consumer focus on sunscreen efficacy and anti-aging solutions. A 2023 market report highlighted a 12% annual growth in nitrophenol-based compounds, reflecting their expanding applications in personal care products and biodegradable materials.

The synthesis of CAS 104333-07-5 typically involves the nitration of 2-(2-hydroxyethyl)phenol under controlled conditions, followed by purification via recrystallization or column chromatography. Industry professionals frequently search for "optimized synthesis methods for 2-(2-hydroxyethyl)-4-nitrophenol" and "safe handling guidelines for nitrophenol derivatives", underscoring the need for detailed technical resources. Notably, this compound’s melting point (128–131°C) and stability under ambient conditions make it suitable for storage and transportation without specialized equipment.

From an environmental perspective, 2-(2-hydroxyethyl)-4-nitrophenol has been studied for its biodegradation pathways in soil and water systems. Recent green chemistry initiatives emphasize the development of eco-friendly derivatives, with this compound serving as a model for low-toxicity intermediates. Analytical techniques such as HPLC and GC-MS are commonly employed to quantify its purity, addressing another frequent query: "How to test 2-(2-hydroxyethyl)-4-nitrophenol purity?".

Looking ahead, innovations in catalytic reduction methods may further enhance the sustainability of CAS 104333-07-5 production. As regulatory frameworks evolve, manufacturers are investing in patented synthesis routes to meet REACH compliance standards. This aligns with broader trends in specialty chemicals, where nitrophenol-based compounds are increasingly valued for their precision in targeted drug delivery systems and advanced material science.

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